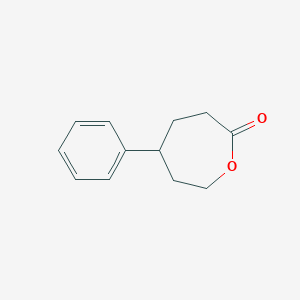
5-Phenyloxepan-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Phenyloxepan-2-one involves various chemical reactions. For instance, it can be synthesized with 2,2’-peroxybiphenyl dicarboxylic acid in dichloromethane at 20℃ for 5 hours . Other methods include using 1-methyl-1H-imidazole, Pentafluorobenzoic acid, dihydrogen peroxide, and diisopropyl-carbodiimide in dichloromethane .Molecular Structure Analysis
The molecular structure of 5-Phenyloxepan-2-one can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) , or a tool named “What is this?” (WIT) for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .Chemical Reactions Analysis
Chemical reactions involving 5-Phenyloxepan-2-one can be studied using electroanalytical tools . These tools can investigate redox-active intermediates from both electrochemically-initiated processes and monitoring redox-active intermediates formed chemically in solution .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Phenyloxepan-2-one can be analyzed using various techniques . These properties include molecular weight, boiling point, and others .Aplicaciones Científicas De Investigación
Anticancer and Antibacterial Properties
A study by Gupta et al. (2016) focuses on the synthesis of 2-phenyl 1,3-benzodioxole derivatives and their evaluation for anticancer, antibacterial, and DNA binding potential. Among these derivatives, specific compounds demonstrated enhanced activity against cancer and bacterial cells, along with an inherent potential for DNA binding. This research highlights the potential use of such compounds, related to 5-Phenyloxepan-2-one, in medicinal chemistry for treating cancer and bacterial infections, as well as for DNA-related studies (Gupta et al., 2016).
Neurological Research
Lindemann et al. (2011) introduced a novel metabotropic glutamate receptor 5 (mGlu5) inhibitor, which is relevant in the context of neurological diseases such as depression, Parkinson's disease, and fragile X syndrome. This research suggests the potential application of compounds similar to 5-Phenyloxepan-2-one in developing treatments for various neurological disorders (Lindemann et al., 2011).
Synthesis of Polyfunctionalized Building Blocks
Malanga et al. (1998) reported the synthesis of 2-methoxy-5-alkoxy-2,5-dihydrofurans, showcasing the versatility of such compounds in creating polyfunctionalized building blocks. This study highlights the chemical properties of compounds related to 5-Phenyloxepan-2-one and their usefulness in diverse synthetic applications (Malanga et al., 1998).
Polymerization Research
Research on the polymerization of 1,5-dioxepan-2-one, a compound related to 5-Phenyloxepan-2-one, has been conducted by Albertsson and Palmgren (1993). They explored the polymerization process and degradation behavior of poly(1,5-dioxepan-2-one), providing insights into its potential use in materials science and polymer chemistry (Albertsson & Palmgren, 1993).
Direcciones Futuras
While the future directions specific to 5-Phenyloxepan-2-one are not mentioned in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Additionally, synthetic biology shows potential in producing molecules, especially natural products, more efficiently than traditional chemistry .
Propiedades
IUPAC Name |
5-phenyloxepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12-7-6-11(8-9-14-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVOCJHUBCSGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OCCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472812 | |
| Record name | 5-Phenyl-2-oxepanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyloxepan-2-one | |
CAS RN |
134339-50-7 | |
| Record name | 5-Phenyl-2-oxepanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | gamma -Phenyl-epsilon -caprolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



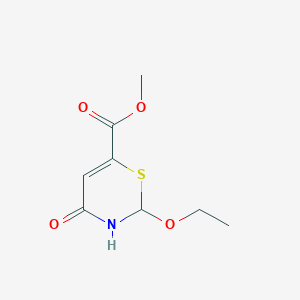
![[(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B160595.png)
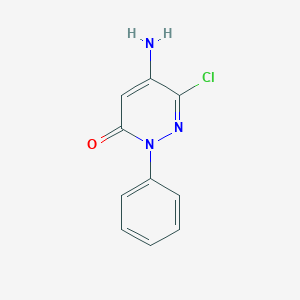
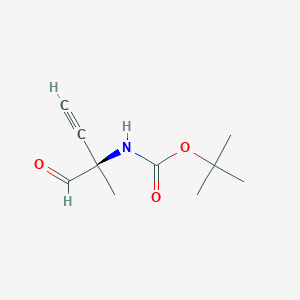
![1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene](/img/structure/B160602.png)
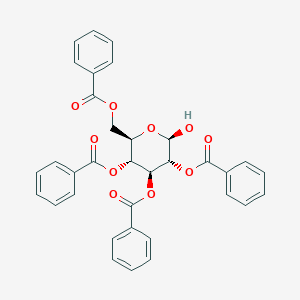
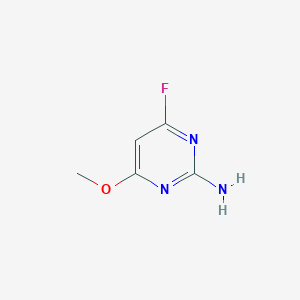
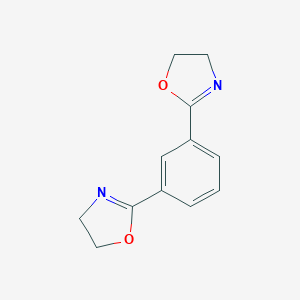
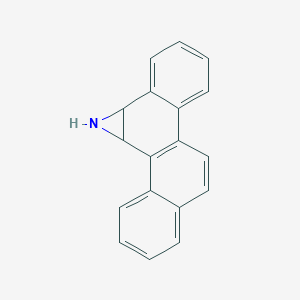
![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)
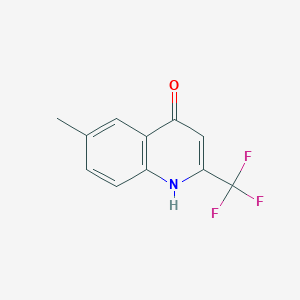
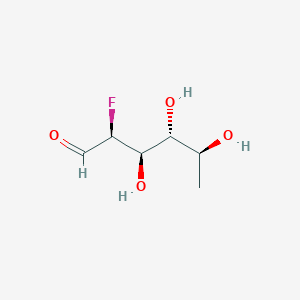
![2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B160616.png)
![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)